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molecular formula C9H9ClO3 B1587463 2-Chloro-4,6-dimethoxybenzaldehyde CAS No. 82477-61-0

2-Chloro-4,6-dimethoxybenzaldehyde

Cat. No. B1587463
M. Wt: 200.62 g/mol
InChI Key: WNIGZICIZZIUER-UHFFFAOYSA-N
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Patent
US08343944B2

Procedure details

To a mixture of 5-chloro-1,3-dimethoxybenzene (25 g, 0.14 mol) in DMF (175 mL, 2.27 mol) at 0° C. was added POCl3 (42.5 mL, 0.46 mol) dropwise. The mixture was stirred at room temperature for 30 min and heated to reflux at 100° C. for an additional 2 h. The reaction mixture was poured onto ice and the yellow precipitate was collected by filtration, rinsed with cold water and dried under high vacuum to give a light yellow solid (22.7 g. Yield 78.3%). 1H NMR (400 MHz, CDCl3) δ0.43 (s, 1H), 6.59 (s, 1H), 6.42 (s, 1H), 3.92 (s, 3H), 3.89 (s, 3H); MS (ESI) m/z=201 [M+H]+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
42.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.CN([CH:15]=[O:16])C.O=P(Cl)(Cl)Cl>>[Cl:1][C:2]1[C:3]([CH:15]=[O:16])=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)OC)OC
Name
Quantity
175 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
42.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 100° C. for an additional 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
the yellow precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with cold water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid (22.7 g. Yield 78.3%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC(=CC(=C1C=O)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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